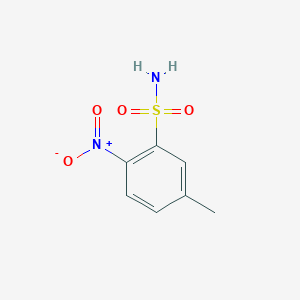![molecular formula C18H23N3O5S B2798816 N-(1-cyanocyclopentyl)-2-[4-(morpholine-4-sulfonyl)phenoxy]acetamide CAS No. 1240853-10-4](/img/structure/B2798816.png)
N-(1-cyanocyclopentyl)-2-[4-(morpholine-4-sulfonyl)phenoxy]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclopentyl)-2-[4-(morpholine-4-sulfonyl)phenoxy]acetamide, commonly known as CSP-1103, is a novel compound that has garnered attention in the scientific community due to its potential therapeutic applications. CSP-1103 belongs to the class of compounds called positive allosteric modulators (PAMs) that selectively target the metabotropic glutamate receptor subtype 5 (mGluR5).
Mécanisme D'action
CSP-1103 selectively targets the mGluR5, a G protein-coupled receptor that plays a critical role in regulating synaptic plasticity, learning, and memory. CSP-1103 acts as a positive allosteric modulator, meaning it enhances the activity of the receptor without directly activating it. This results in increased signaling through the mGluR5 pathway, which has been shown to have beneficial effects on neuronal function.
Biochemical and Physiological Effects:
CSP-1103 has been shown to enhance synaptic plasticity, which is the ability of neurons to adapt to changes in their environment. This is achieved by increasing the activity of the mGluR5 pathway, which leads to increased calcium influx and activation of downstream signaling cascades. CSP-1103 has also been shown to improve cognitive function in animal models, including learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of CSP-1103 is its selectivity for the mGluR5 receptor, which reduces the risk of off-target effects. Additionally, CSP-1103 has good oral bioavailability and can easily cross the blood-brain barrier, making it an attractive candidate for therapeutic development. However, one limitation of CSP-1103 is its relatively short half-life, which may limit its efficacy in vivo.
Orientations Futures
There are several future directions for research on CSP-1103. One potential application is in the treatment of addiction, as preclinical studies have shown that CSP-1103 can reduce drug-seeking behavior in animal models. Additionally, CSP-1103 may have potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Huntington's disease, as it has been shown to improve cognitive function and reduce neuronal damage in animal models. Further research is also needed to optimize the pharmacokinetic properties of CSP-1103 and to develop more potent and selective compounds targeting the mGluR5 receptor.
In conclusion, CSP-1103 is a promising compound with potential therapeutic applications in various neurological and psychiatric disorders. Its selectivity for the mGluR5 receptor and ability to enhance synaptic plasticity make it an attractive candidate for therapeutic development. Further research is needed to optimize its pharmacokinetic properties and to explore its potential in treating addiction and neurodegenerative disorders.
Méthodes De Synthèse
The synthesis of CSP-1103 involves a multistep process that requires specialized knowledge and expertise. The first step involves the preparation of 4-(morpholine-4-sulfonyl)phenol, which is then reacted with 1-cyanocyclopentanecarboxylic acid in the presence of a coupling agent to form N-(1-cyanocyclopentyl)-2-[4-(morpholine-4-sulfonyl)phenoxy]acetamide. The purity of the final compound is determined using high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
CSP-1103 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Preclinical studies have shown that CSP-1103 can enhance cognitive function, reduce anxiety, and alleviate symptoms of depression. CSP-1103 has also been investigated as a potential treatment for addiction, schizophrenia, and Parkinson's disease.
Propriétés
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(4-morpholin-4-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O5S/c19-14-18(7-1-2-8-18)20-17(22)13-26-15-3-5-16(6-4-15)27(23,24)21-9-11-25-12-10-21/h3-6H,1-2,7-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWDNUIOSUBMLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopentyl)-2-[4-(morpholine-4-sulfonyl)phenoxy]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((3,4-Dimethoxyphenyl)(2,6-dimethylmorpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2798733.png)
![Ethyl 3-oxo-5-(thiophen-2-yl)-1,2,3,6-tetrahydro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B2798735.png)

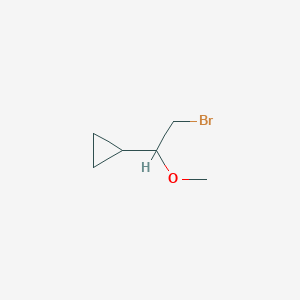

![2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2798742.png)


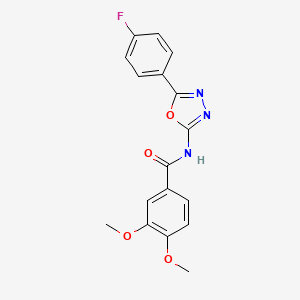
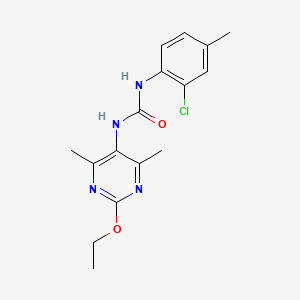
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2798751.png)
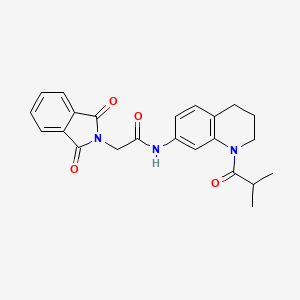
![7-Chloro-2-(2-methoxyethyl)-6-methyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/no-structure.png)
